molecular formula C16H14ClN3O2 B4400635 3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B4400635
M. Wt: 315.75 g/mol
InChI Key: QPRYLJNNKJFJEL-UHFFFAOYSA-N
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Description

3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an oxadiazole moiety and a phenoxyethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-[1-(4-chloro-3-methylphenoxy)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-10-8-13(5-6-14(10)17)21-11(2)16-19-15(20-22-16)12-4-3-7-18-9-12/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRYLJNNKJFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C2=NC(=NO2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the phenoxyethyl group: This step involves the alkylation of the oxadiazole intermediate with 4-chloro-3-methylphenol using a suitable alkylating agent.

    Coupling with pyridine: The final step involves coupling the substituted oxadiazole with a pyridine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group in the phenoxyethyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[1-(4-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 3-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}benzene

Uniqueness

The unique combination of the chloro and methyl groups in the phenoxyethyl moiety, along with the oxadiazole and pyridine rings, imparts distinct chemical properties to 3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine. These properties may include enhanced biological activity, improved stability, and specific reactivity patterns that differentiate it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 2
Reactant of Route 2
3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

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